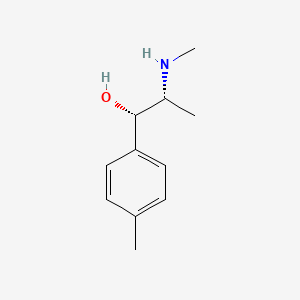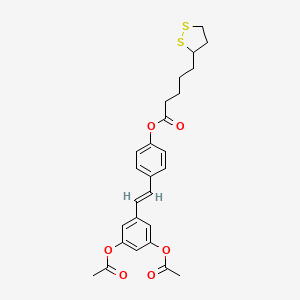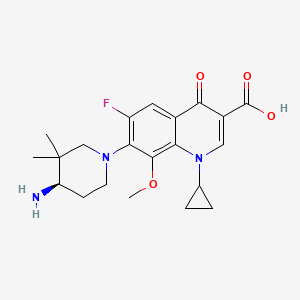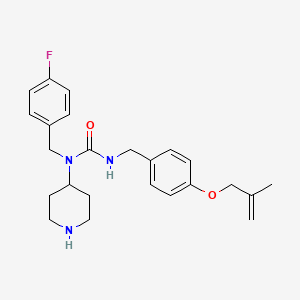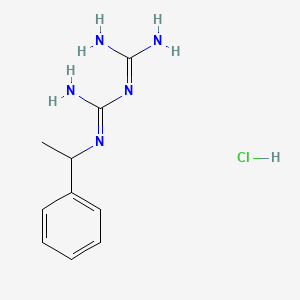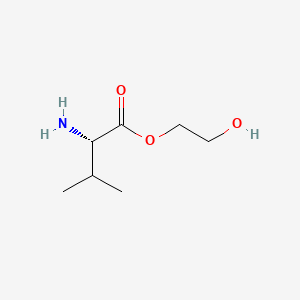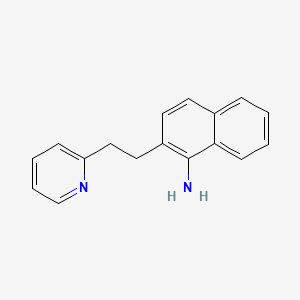
2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a synthetic organic compound with a complex structure It belongs to the class of dibenzoxepins, which are known for their diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps:
Formation of the Dibenzoxepin Core: The initial step involves the construction of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable biphenyl derivative with an appropriate reagent to form the oxepin ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the dibenzoxepin core.
Attachment of the Thioether Linkage: The thioether linkage is formed by reacting the dibenzoxepin derivative with a thiol compound under suitable conditions.
Incorporation of the Diisopropylamino Group: Finally, the diisopropylamino group is introduced through an alkylation reaction, where the intermediate compound is reacted with diisopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxepin ring or the thioether linkage, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atom and the diisopropylamino group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Dibenzoxepin derivatives are known to exhibit a range of biological effects, including anti-inflammatory, analgesic, and antipsychotic properties. Therefore, this compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating specific medical conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is not fully understood. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors. The diisopropylamino group may facilitate binding to specific sites, while the fluorine atom could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
Uniqueness
Compared to similar compounds, 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is unique due to the presence of the diisopropylamino group. This group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially enhancing the compound’s efficacy and selectivity. Additionally, the fluorine atom can influence the compound’s metabolic stability and interaction with biological targets, setting it apart from other derivatives.
Eigenschaften
CAS-Nummer |
87673-21-0 |
|---|---|
Molekularformel |
C22H28FNOS |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-[2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C22H28FNOS/c1-15(2)24(16(3)4)11-12-26-22-19-8-6-5-7-17(19)14-25-21-10-9-18(23)13-20(21)22/h5-10,13,15-16,22H,11-12,14H2,1-4H3 |
InChI-Schlüssel |
RGWQRKLOLZBKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


